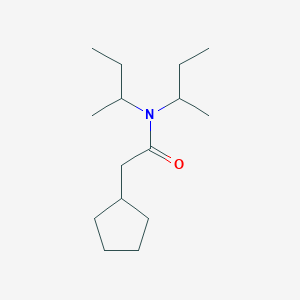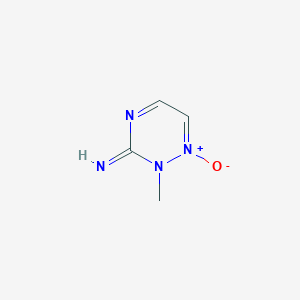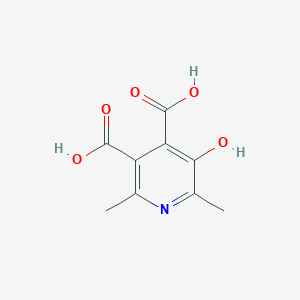
Decanamide, N,N'-1,4-butanediylbis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Decanamide, N,N’-1,4-butanediylbis- is a specialty chemical compound known for its unique structure and properties. It is a type of amide, specifically a bis-amide, which means it contains two amide groups connected by a butanediyl (butane-1,4-diyl) linker. This compound is used in various scientific and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Decanamide, N,N’-1,4-butanediylbis- typically involves the reaction of decanoic acid with 1,4-butanediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired bis-amide product. The general reaction scheme can be represented as follows:
Decanoic acid+1,4-Butanediamine→Decanamide, N,N’-1,4-butanediylbis-+Water
The reaction is usually catalyzed by a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the removal of water and drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of Decanamide, N,N’-1,4-butanediylbis- involves large-scale reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is carried out at elevated temperatures and under an inert atmosphere to prevent any side reactions. The product is then purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Decanamide, N,N’-1,4-butanediylbis- undergoes several types of chemical reactions, including:
Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions to yield decanoic acid and 1,4-butanediamine.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products
Hydrolysis: Decanoic acid and 1,4-butanediamine.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted amides depending on the nucleophile used.
Applications De Recherche Scientifique
Decanamide, N,N’-1,4-butanediylbis- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential role in biological systems, including its interaction with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its ability to inhibit certain enzymes and pathways.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its stability and reactivity.
Mécanisme D'action
The mechanism by which Decanamide, N,N’-1,4-butanediylbis- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecanamide, N,N’-1,4-butanediylbis-: Similar structure but with a longer alkyl chain.
N-isobutyl decanamide: Structurally related alkamide with different biological activity.
Uniqueness
Decanamide, N,N’-1,4-butanediylbis- is unique due to its specific bis-amide structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its stability make it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
89927-56-0 |
|---|---|
Formule moléculaire |
C24H48N2O2 |
Poids moléculaire |
396.6 g/mol |
Nom IUPAC |
N-[4-(decanoylamino)butyl]decanamide |
InChI |
InChI=1S/C24H48N2O2/c1-3-5-7-9-11-13-15-19-23(27)25-21-17-18-22-26-24(28)20-16-14-12-10-8-6-4-2/h3-22H2,1-2H3,(H,25,27)(H,26,28) |
Clé InChI |
PYDUXDAIVSUVIC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)NCCCCNC(=O)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)

![[(1S,2S)-2-Hydroxycyclohexyl]acetaldehyde](/img/structure/B14370133.png)



![3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)-](/img/structure/B14370160.png)

![2-(Morpholin-4-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14370174.png)




![2,4-Di-tert-butylbicyclo[4.1.0]hepta-2,4-diene](/img/structure/B14370213.png)
